4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile
Overview
Description
4’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbonitrile is an organic compound with the molecular formula C14H11NO It is a derivative of biphenyl, characterized by the presence of a hydroxymethyl group and a carbonitrile group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbonitrile typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core by coupling a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Nitrile Formation: The carbonitrile group can be introduced via a cyanation reaction, where a suitable cyanating agent such as sodium cyanide is used.
Industrial Production Methods: Industrial production of 4’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbonitrile may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products:
Oxidation: 4’-(Carboxymethyl)[1,1’-biphenyl]-4-carbonitrile.
Reduction: 4’-(Hydroxymethyl)[1,1’-biphenyl]-4-amine.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
4’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the biphenyl core can engage in π-π interactions with aromatic residues . The carbonitrile group can act as an electrophile, participating in nucleophilic addition reactions .
Comparison with Similar Compounds
4’-(Hydroxymethyl)[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4’-(Hydroxymethyl)[1,1’-biphenyl]-3-ylboronic acid: Contains a boronic acid group, used in Suzuki-Miyaura coupling reactions.
Uniqueness: 4’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both a hydroxymethyl and a carbonitrile group, which allows it to participate in a diverse range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications .
Properties
IUPAC Name |
4-[4-(hydroxymethyl)phenyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8,16H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMHWDWTHUDKGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602537 | |
Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154493-59-1 | |
Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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